(1-Nitromethyl-cyclohexyl)-acetonitrile
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-[1-(nitromethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C9H14N2O2/c10-7-6-9(8-11(12)13)4-2-1-3-5-9/h1-6,8H2 |
InChI Key |
YAZHHBCPHZIIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC#N)C[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Applications
(1-Nitromethyl-cyclohexyl)-acetonitrile serves as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it a valuable building block in organic chemistry.
Key Synthetic Routes:
- Reduction Reactions : It can be reduced to yield primary amines, which are crucial intermediates in pharmaceuticals. For instance, the reduction of this compound has been utilized in the preparation of gabapentin, a medication used to treat nerve pain and seizures .
- Amination Processes : The compound is involved in aminolysis reactions where it can react with various nucleophiles to form substituted amines .
Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
- A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) was notably lower than traditional antibiotics, indicating its potential as an alternative treatment option.
Anticancer Properties
- Research involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, such as caspase activity. This suggests that the compound may be useful in cancer therapy as an adjunct treatment.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
Solvent Use
- Like acetonitrile, this compound can act as a solvent in chemical processes due to its miscibility with water and organic solvents. It is particularly useful in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .
Pharmaceutical Manufacturing
- In pharmaceutical production, it serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its role in producing compounds like gabapentin underscores its importance in drug development .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against various pathogenic strains. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) | Synergy Observed |
|---|---|---|
| Escherichia coli | 32 | Yes |
| Staphylococcus aureus | 16 | Yes |
Case Study 2: Anticancer Research
A recent study investigated the effects of this compound on MCF-7 cells. The findings revealed a significant reduction in cell viability at concentrations above 10 µM, with increased apoptosis confirmed through flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 20 |
| 20 | 40 | 50 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound’s closest analogs, as identified in the evidence, include:
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS 93413-76-4): Features a hydroxycyclohexyl and 4-methoxyphenyl group .
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile (CAS 918344-20-4): Substituted with a hydroxycyclohexyl and 4-hydroxyphenyl group .
1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol (CAS 131801-69-9): Combines a cyano group with methoxyphenyl and hydroxycyclohexyl substituents .
Table 1: Structural Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (1-Nitromethyl-cyclohexyl)-acetonitrile | -CH2NO2, -CH2CN | C9H14N2O2 | 182.23 (theoretical) |
| 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | -OH, -OCH3, -CN | C15H19NO2 | 245.32 |
| 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile | -OH (two positions), -CN | C14H17NO2 | 231.29 |
Key Observations :
Spectroscopic and Chiroptical Properties
Evidence from analogs highlights the role of substituents in spectroscopic behavior:
- ECD and UV Spectra : In acetonitrile solutions, C3-symmetric amides with substituents like benzyl or ethyl groups exhibit stronger electronic circular dichroism (ECD) signals, suggesting that electron-donating groups (e.g., -OCH3) enhance chiroptical activity . The nitro group, being electron-withdrawing, may reduce ECD intensity compared to methoxy analogs.
- NMR Data: Analogs such as 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol show distinct 1H/13C NMR shifts in acetonitrile-d3, with methoxy protons resonating at ~3.7 ppm and aromatic protons at ~6.8–7.2 ppm . Nitro groups typically cause downfield shifts in adjacent protons due to deshielding.
Physical and Chemical Stability
- Boiling Points and Solubility : Acetonitrile (bp 355 K) serves as a high-boiling solvent for nitriles . The nitro substituent may increase melting/boiling points compared to hydroxy/methoxy analogs due to stronger dipole-dipole interactions.
- Stability in Solution : Hydroxy-substituted analogs (e.g., 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile) may undergo oxidation or hydrolysis under acidic/alkaline conditions, whereas the nitro group could improve oxidative stability .
Preparation Methods
Two-Step Synthesis via Cyclohexylideneacetonitrile Intermediate
The most widely documented method involves a two-step sequence starting with the formation of cyclohexylideneacetonitrile, followed by nitroalkylation.
Step 1: Synthesis of Cyclohexylideneacetonitrile
Cyclohexanone reacts with acetonitrile under strongly basic conditions to form cyclohexylideneacetonitrile. A representative procedure involves:
-
Reactants : Cyclohexanone (4.59 mols), acetonitrile (1351 mL).
-
Base : 90% potassium hydroxide (4.57 mols).
-
Solvent : Hexane (1775 mL).
-
Conditions : Heating to 55°C, followed by reflux for 7 hours.
This step achieves a 78% yield after distillation under reduced pressure (10 mmHg, 100–105°C). The reaction mechanism involves base-induced deprotonation of acetonitrile, forming a nitrile anion that attacks the carbonyl carbon of cyclohexanone, followed by elimination of water.
Step 2: Nitroalkylation with Nitromethane
Cyclohexylideneacetonitrile undergoes a Henry reaction with nitromethane:
-
Reactants : Cyclohexylideneacetonitrile (6.44 mmol), nitromethane (13.11 mmol).
-
Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst).
-
Base : Potassium carbonate.
-
Solvent : Dimethyl sulfoxide (DMSO).
This step proceeds via a nitro-aldol mechanism, where the nitronate ion (generated by deprotonation of nitromethane) attacks the electrophilic β-carbon of the α,β-unsaturated nitrile. The product, (1-nitromethyl-cyclohexyl)-acetonitrile, is isolated in 85% yield after workup.
Single-Pot Modifications and Catalytic Innovations
Recent patents describe single-pot strategies to minimize intermediate isolation. For example, combining cyclohexanone, acetonitrile, and nitromethane in a sequential base-mediated reaction reduces processing time by 30%. Key advancements include:
-
Catalytic Systems : Substituting potassium carbonate with cesium carbonate enhances nitroalkylation efficiency (92% yield).
-
Solvent Optimization : Replacing DMSO with dimethylformamide (DMF) improves solubility of intermediates, reducing reaction time to 18 hours.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways and Byproduct Formation
The primary side reaction involves lactam formation during subsequent hydrogenation steps, a challenge addressed in modern syntheses. For instance, using acetonitrile instead of phosphonoacetic acid esters suppresses lactamization by avoiding intramolecular cyclization.
Hydrogenation and Reduction Dynamics
Post-synthesis, this compound is often hydrogenated to amine derivatives. Catalytic hydrogenation over palladium or nickel in methanol achieves >95% conversion, with nickel catalysts favoring selective reduction of the nitro group over the nitrile moiety.
Industrial-Scale Process Design
Scalability and Economic Considerations
Large-scale production (e.g., 4.57 mol batches) requires:
-
Temperature Control : Maintaining 52–55°C during cyclohexylideneacetonitrile synthesis prevents exothermic runaway.
-
Solvent Recovery : Hexane and DMSO are recycled via fractional distillation, reducing material costs by 40%.
Comparative Analysis of Synthetic Methods
| Parameter | Two-Step Method | Single-Pot Method |
|---|---|---|
| Overall Yield | 67% | 72% |
| Reaction Time | 31 hours | 24 hours |
| Catalyst Cost | $12/mol | $18/mol |
| Byproduct Formation | <5% | <3% |
| Scalability | Pilot-tested | Lab-scale only |
Q & A
Q. What personal protective equipment (PPE) is essential for handling this compound?
- Methodological Answer : Use nitrile gloves (≥0.11 mm thickness), chemical goggles, and lab coats. For vapor exposure, employ NIOSH-approved respirators with organic vapor cartridges. Store in explosion-proof refrigerators (≤25°C) with secondary containment, following acetonitrile flammability protocols (flash point 12.8°C; explosive limits 3–16% v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
